叠氮-PEG6-PFP 酯

描述

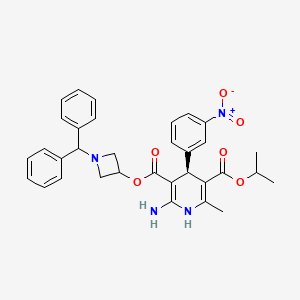

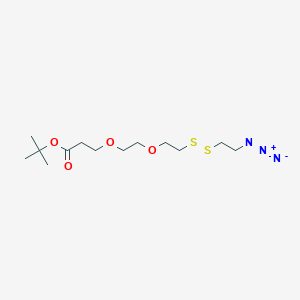

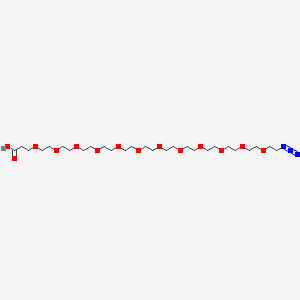

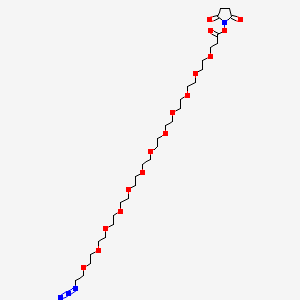

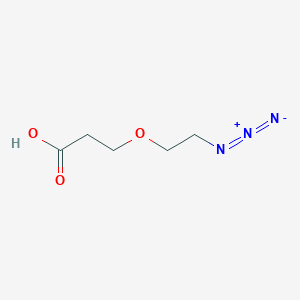

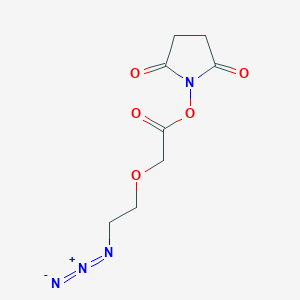

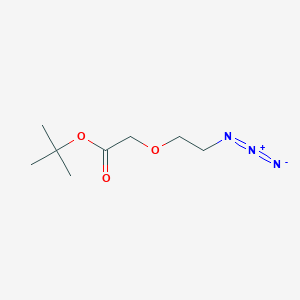

Azido-PEG6-PFP ester is a PEG-based PROTAC linker . It is a derivative of PEG (Polyethylene Glycol) that contains an azide group and a PFP (Pentafluorophenyl) group . The azide group enables Click Chemistry .

Synthesis Analysis

Azido-PEG6-PFP ester is used in the synthesis of PROTACs . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular formula of Azido-PEG6-PFP ester is C21H28F5N3O8 . It has a molecular weight of 545.45 g/mol .Chemical Reactions Analysis

Azido-PEG6-PFP ester is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG6-PFP ester has a molecular weight of 545.45 g/mol and a molecular formula of C21H28F5N3O8 . It is a PEG derivative containing an azide group and a PFP group .科学研究应用

生物偶联和药物递送

叠氮-PEG6-PFP 酯通常用于生物偶联和药物递送系统领域。其应用主要涉及聚乙二醇化,这是一个将聚乙二醇(PEG)链连接到蛋白质、肽或药物等分子上的过程,以增强其在血液中的溶解度、稳定性和循环时间。这种修饰可以提高药物疗效并降低免疫原性。然而,PEG 的免疫原性和抗 PEG 抗体的出现一直令人担忧,在某些情况下会导致加速的血液清除和降低的药物疗效。因此,研究方向是寻找 PEG 替代品或改变其性质以克服这些限制(Thai Thanh Hoang Thi et al., 2020)。

提高难溶性药物的溶解度

聚山梨醇酯(吐温)基微乳液(叠氮-PEG6-PFP 酯可以是其组分)已被广泛用于提高难溶性药物的溶解度。这些微乳液的物理和化学性质,包括它们的吸收、生物利用度和潜在毒性,对于它们作为药物赋形剂的功效至关重要(G. Kaur & S. K. Mehta, 2017)。

绿色化学和反应介质

叠氮-PEG6-PFP 酯作为 PEG 相关化合物中较广泛的一类,正在绿色化学领域得到探索,尤其是在水性双相反应萃取(ABRE)中。该方法将 PEG 的溶剂特性及其相转移特性整合到与传统有机溶剂相比对环境无害的系统中。这种方法有望用于替代制浆工艺、催化化学和酶催化等应用(Ji Chen et al., 2005)。

组织工程和生物医学应用

叠氮-PEG6-PFP 酯和相关 PEG 化合物的功能化对于各种生物医学应用至关重要,包括组织工程。PEGylation 在增强组织工程中使用的材料的生物相容性和生物降解性方面发挥着重要作用。氧化石墨烯与 PEG(PEG-GO)的改性因其在改善干细胞附着、增殖和分化方面的潜力而备受关注,从而推动了组织工程和再生医学领域的发展(Santanu Ghosh & K. Chatterjee, 2020)。

两亲性水凝胶的合成和性质

叠氮-PEG6-PFP 酯有助于两亲性水凝胶的合成,由于其机械性能和对疏水性底物的受控释放,两亲性水凝胶在生物材料领域具有重要意义。这些通常基于聚乙二醇(PEG)和聚己内酯(PCL)的水凝胶由于其生物相容性、生物降解性和热敏性而提供了有趣的应用,使其适用于可注射水凝胶和组织支架(Alaleh Dabbaghi et al., 2021)。

作用机制

Target of Action

Azido-PEG6-PFP ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The PFP ester group in the compound acts as a leaving group, which can be used to label the primary amines (-NH2) of these targets .

Mode of Action

Azido-PEG6-PFP ester contains an Azide group that enables Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound contributes to its water solubility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Azido-PEG6-PFP ester is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the synthesis of PROTACs, which contain ligands for both the E3 ubiquitin ligase and the target protein .

Action Environment

The action environment of Azido-PEG6-PFP ester largely depends on the presence of molecules containing Alkyne, DBCO, or BCN groups, as these can react with the Azide group in the compound . Additionally, the presence of copper can catalyze the azide-alkyne cycloaddition reaction

安全和危害

General advice for handling Azido-PEG6-PFP ester includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHKCEARDWOLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28F5N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG6-PFP ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。